Diethyl itaconate
Overview
Description
Diethyl itaconate is an organic compound derived from itaconic acid. It is an ester formed by the reaction of itaconic acid with ethanol. This compound is known for its versatility in various chemical reactions and its applications in different fields, including polymer chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
Diethyl itaconate primarily targets macrophages, which are a crucial component of the immune system . It directly modifies cysteine sites on functional substrate proteins related to inflammasomes, signal transduction, transcription, and cell death . It also targets enzymes such as succinate dehydrogenase .
Mode of Action
This compound interacts with its targets by inhibiting succinate dehydrogenase, activating transcription factor 3 (ATF3) to inhibit IκBζ activation, and down-regulating glycolysis by alkylation on GAPDH and ALDOA . It also alkylates Keap1 to activate Nrf2 .
Biochemical Pathways
This compound affects the tricarboxylic acid (TCA) cycle, a central metabolic pathway of cells . It is derived from cis-aconitate decarboxylation mediated by immune response gene 1 in the mitochondrial matrix . Itaconate regulates the metabolic adaptability of macrophages and affects their effect .
Pharmacokinetics
Itaconate, a highly polar molecule, cannot easily pass through cell membranes and must be imported into the cytoplasm to exert anti-inflammatory effects . Researchers have synthesized membrane-permeable itaconate derivatives such as this compound to overcome this disadvantage .
Result of Action
This compound has potent anti-inflammatory effects . It inhibits the production of the pro-inflammatory factor IL-1β while enhancing the levels of the anti-inflammatory factors IL-1RA and IL-10 . It also suppresses the expression of pro-inflammatory genes such as iNOS, IL-1β, IL-12p70, and IL-6 .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the Acod1 gene encoding the enzyme producing itaconate was significantly activated in the polluted environment exposed to pulmonary macrophages in a time-dependent manner . This suggests that environmental factors can influence the production and action of this compound.
Biochemical Analysis
Biochemical Properties
Diethyl itaconate, like its parent compound itaconate, is involved in significant biological regulation and changes . Itaconate can directly modify cysteine sites on functional substrate proteins which are related to inflammasome, signal transduction, transcription, and cell death . The regulatory mechanisms of itaconate involve alkylation on Keap1 to activate Nrf2, succinate dehydrogenase inhibition, activating transcription factor 3 (ATF3) induction to inhibit IκBζ activation, and down-regulating glycolysis by GAPDH and ALDOA alkylation .
Cellular Effects
This compound, like itaconate, has been shown to have significant effects on cells, particularly macrophages . Itaconate regulates macrophage function through multiple mechanisms and has demonstrated promising therapeutic potential in a variety of immune and inflammatory diseases . Itaconate has anti-microbial as well as immunomodulatory activities, which makes it attractive as an endogenous effector metabolite fighting infection and restraining inflammation .
Molecular Mechanism
The molecular mechanism of this compound is likely similar to that of itaconate. Itaconate is produced by the decarboxylation of cis-aconitate via the aconitate decarboxylase 1 (ACOD1) which is encoded by the immune response gene 1 (IRG1) . Itaconate can directly modify cysteine sites on functional substrate proteins which are related to inflammasome, signal transduction, transcription, and cell death .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, research on itaconate derivatives such as dimethyl itaconate (DMI) have shown promising results. For example, DMI has been shown to ameliorate disease severity in experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis .
Dosage Effects in Animal Models
Again, while specific studies on this compound are limited, research on itaconate derivatives such as DMI have shown that they can ameliorate disease severity in animal models of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE), when administered at appropriate dosages .
Metabolic Pathways
This compound, like itaconate, is derived from the tricarboxylic acid cycle metabolites and regulates immune metabolism of macrophages . Itaconate is produced by the decarboxylation of cis-aconitate via the aconitate decarboxylase 1 (ACOD1) which is encoded by the immune response gene 1 (IRG1) .
Transport and Distribution
Itaconate, a highly polar molecule, cannot easily pass through cell membranes and must be imported into the cytoplasm to exert anti-inflammatory effects .
Subcellular Localization
Itaconate is produced in the mitochondrial matrix, suggesting that it may be localized there .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl itaconate is typically synthesized through esterification. The process involves reacting itaconic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of itaconic acid to this compound. The reaction can be represented as follows:
Itaconic Acid+EthanolH2SO4Diethyl Itaconate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reaction mixture is heated, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation.
Chemical Reactions Analysis
Types of Reactions: Diethyl itaconate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is used in the production of resins and coatings.
Diels-Alder Reaction: It acts as a dienophile in Diels-Alder reactions, forming cyclic compounds.
Hydrolysis: It can be hydrolyzed back to itaconic acid and ethanol in the presence of a strong acid or base.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals or heat.
Diels-Alder Reaction: Requires a diene and is typically carried out at elevated temperatures.
Hydrolysis: Uses strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed:
Polymerization: Poly(this compound)
Diels-Alder Reaction: Cyclic adducts
Hydrolysis: Itaconic acid and ethanol
Scientific Research Applications
Diethyl itaconate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.
Pharmaceuticals: Investigated for its potential in drug delivery systems due to its biocompatibility.
Biology: Studied for its role in metabolic pathways and its potential as a biochemical marker.
Industry: Utilized in the production of resins, coatings, and adhesives.
Comparison with Similar Compounds
Dimethyl Itaconate: Another ester of itaconic acid, used similarly in polymer chemistry.
Diethyl Fumarate: An ester of fumaric acid, used in similar applications but with different reactivity due to the different structure.
Diethyl Maleate: An ester of maleic acid, also used in polymer synthesis and as a dienophile in Diels-Alder reactions.
Uniqueness of Diethyl Itaconate: this compound is unique due to its specific reactivity and the presence of the vinylidene group, which allows it to participate in a variety of chemical reactions, making it a versatile compound in both industrial and research applications.
Properties
IUPAC Name |
diethyl 2-methylidenebutanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-4-12-8(10)6-7(3)9(11)13-5-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFVHSWKYCYFFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27615-38-9 | |
Record name | Butanedioic acid, 2-methylene-, 1,4-diethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27615-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5062390 | |
Record name | Ethyl itaconate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2409-52-1 | |
Record name | 1,4-Diethyl 2-methylenebutanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2409-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl itaconate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002409521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl itaconate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67389 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl itaconate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1794 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Butanedioic acid, 2-methylene-, 1,4-diethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl itaconate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butanedioic acid, 2-methylene-, 1,4-diethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.427 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL ITACONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP6YYJ8SBB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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